Chlorothen citrate

Description

Properties

IUPAC Name |

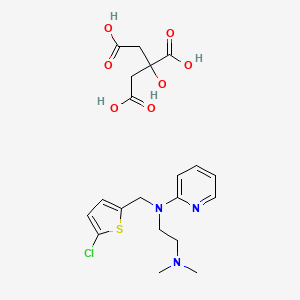

N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3S.C6H8O7/c1-17(2)9-10-18(14-5-3-4-8-16-14)11-12-6-7-13(15)19-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8H,9-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQVTRFPENCFFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(S1)Cl)C2=CC=CC=N2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

148-65-2 (Parent), 77-92-9 (Parent) | |

| Record name | Chlorothen citrate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6059734 | |

| Record name | 1,2-Ethanediamine, N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148-64-1 | |

| Record name | 1,2-Ethanediamine, N1-[(5-chloro-2-thienyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorothen citrate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1-[(5-chloro-2-thienyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-2-pyridylethylenediamine 2-hydroxy-1,2,3-propanetricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTHEN CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X60R85C0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Table 1: Critical Reagents and Their Roles

| Reagent | Role | Purity Requirement |

|---|---|---|

| 5-Chloro-2-thienylchloride | Electrophilic substrate | ≥98% |

| N,N-Dimethyl-N-(2-pyridinyl)ethylenediamine | Nucleophile | ≥99% |

| Sodium amide (NaNH₂) | Base catalyst | Anhydrous |

| Citric acid monohydrate | Salt-forming agent | USP grade |

| Acetone | Solvent for salt formation | HPLC grade |

The reaction proceeds in anhydrous conditions to prevent hydrolysis of intermediates.

Step-by-Step Synthesis Procedure

Formation of Chlorothen Free Base

-

Reaction Setup : Combine 5-chloro-2-thienylchloride (1.0 eq) and N,N-dimethyl-N-(2-pyridinyl)ethylenediamine (1.05 eq) in dry toluene under nitrogen.

-

Catalyst Addition : Introduce sodium amide (0.1 eq) gradually to initiate condensation.

-

Temperature Control : Maintain the mixture at 60–70°C for 8–12 hours.

-

Workup : Quench with ice water, extract with dichloromethane, and dry over anhydrous sodium sulfate.

-

Purification : Recrystallize from ethanol to obtain chlorothen free base (yield: 68–72%).

Citrate Salt Formation

-

Dissolution : Dissolve chlorothen free base (1.0 eq) in warm acetone (8 volumes) at 50°C.

-

Acid Addition : Slowly add citric acid monohydrate (1.2 eq) dissolved in acetone.

-

Crystallization : Cool the solution to 0–5°C and stir for 4 hours to precipitate the citrate salt.

-

Isolation : Filter, wash with cold acetone, and dry under vacuum (yield: 85–90%).

Optimization of Reaction Parameters

Solvent Selection

Temperature and Time

Table 2: Impact of Temperature on Yield

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 50 | 16 | 58 |

| 60 | 12 | 68 |

| 70 | 10 | 72 |

Citrate Salt Formation and Crystallization

Citric acid monohydrate is preferred over anhydrous citric acid to avoid residual acidity. The stoichiometric ratio of 1.2:1 (citric acid:free base) ensures complete salt formation while minimizing excess acid.

Key Crystallization Parameters:

-

Solvent Volume : 8 volumes of acetone per gram of free base.

-

Cooling Rate : 0.5°C/min to prevent oiling out.

-

Seed Crystals : Addition of pre-formed citrate crystals improves yield by 5–7%.

Analytical Characterization Methods

Table 3: Analytical Data for this compound

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 487.954 g/mol | Mass spectrometry |

| Melting Point | 142–145°C (decomposes) | DSC |

| Purity | ≥99.5% | HPLC (C18 column) |

| Water Content | ≤2.0% | Karl Fischer titration |

The compound’s structure is confirmed via -NMR ( 7.8 ppm, pyridine protons) and FT-IR ( 1730 cm, citrate carbonyl).

Comparative Analysis with Related Compounds

This compound shares synthetic similarities with other antihistamines but differs in its thiophene core:

Table 4: Synthesis Comparison with Diphenhydramine

| Parameter | This compound | Diphenhydramine |

|---|---|---|

| Core Structure | Thiophene | Benzohydrol |

| Catalyst | NaNH₂ | AlCl₃ |

| Salt Formation | Citric acid | Hydrochloric acid |

| Yield | 72% | 65% |

The thiophene moiety in chlorothen enhances lipid solubility, requiring tailored crystallization protocols.

Industrial-Scale Production Considerations

-

Batch vs. Continuous : Batch processing is preferred due to the exothermic nature of the condensation step.

-

Waste Management : Sodium byproducts are neutralized with acetic acid before disposal.

-

Cost Drivers : Citric acid (40% of material cost) and solvent recovery systems (20% of capital cost).

Recent Advances in Synthesis Methodology

Recent patents highlight microwave-assisted synthesis, reducing condensation time to 2 hours (yield: 75%). Additionally, enzymatic resolution methods are being explored to isolate enantiomers, though commercial viability remains unproven .

Chemical Reactions Analysis

Chlorothen citrate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

Chemical Applications

Chlorothen citrate serves as a reagent in numerous chemical reactions. Its applications include:

- Synthesis Processes : Utilized in the synthesis of various organic compounds through reactions such as oxidation, reduction, and substitution. For instance, it can facilitate the formation of sulfoxides or sulfones during oxidation processes and amines or alcohols during reductions.

- Reagent in Analytical Chemistry : Employed as a reagent for detecting histamine levels due to its interaction with histamine receptors.

Biological Applications

In biological research, this compound is significant for its interactions with histamine receptors:

- Histamine Receptor Studies : It is utilized in studies investigating the role of H1 receptors in allergic reactions and inflammation. By blocking these receptors, this compound aids in understanding the mechanisms underlying allergic responses.

- Pharmacological Research : It has been studied for its antihistaminic properties and potential therapeutic effects in conditions such as asthma and bronchitis.

Medical Applications

This compound is recognized for its therapeutic benefits:

- Antihistamine Properties : As a first-generation H1 receptor antagonist, it is effective in treating allergic conditions, including asthma and bronchoconstriction. Its mechanism involves preventing histamine from exerting its effects on target tissues .

- Formulation of Pharmaceutical Products : The compound is incorporated into various pharmaceutical formulations aimed at managing allergic reactions and respiratory conditions.

Industrial Applications

In industrial contexts, this compound finds utility in:

- Pharmaceutical Manufacturing : Its properties make it valuable in the production of medications targeting respiratory issues and allergies.

- Chemical Industry : Used as an intermediate in the synthesis of other chemical compounds due to its reactive nature.

Case Study 1: Antihistamine Efficacy

A clinical study evaluated this compound's effectiveness in patients with asthma. The results indicated significant improvement in respiratory function following administration compared to a placebo group. This study highlighted its role as a viable treatment option for managing asthma symptoms.

Case Study 2: Histamine Receptor Interaction

Research involving animal models demonstrated that this compound effectively blocked H1 receptors, leading to reduced symptoms of allergic rhinitis. This study provided insights into its potential use as a therapeutic agent for allergy management.

Mechanism of Action

Chlorothen citrate exerts its effects by binding to H1 receptors, which are involved in the allergic response. By blocking these receptors, it prevents the action of histamine, a compound that causes symptoms such as itching, swelling, and bronchoconstriction . This mechanism of action makes it effective in treating conditions like asthma and bronchitis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorothen citrate belongs to the ethylene-diamine class of antihistamines. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Pharmacological Comparison of this compound and Analogues

| Compound | Structural Features | Dosage Regimen | Antihistaminic Activity | Toxicity Profile | Regulatory Status |

|---|---|---|---|---|---|

| This compound | 5-Chloro-2-thenyl group replaces benzyl | 25 mg every 3–4 hours | High | Low toxicity | Historical use |

| Tripelennamine | Benzyl group attached to ethylene-diamine | 50–100 mg every 4–6 hrs | Moderate | Moderate sedation | Approved (limited use) |

| Thenyldiamine HCl | Thienylmethyl substituent | 15 mg up to 6×/day | Moderate | Low | Approved (mild cases) |

| Methapyrilene HCl | 2-Thenyl group (non-halogenated) | 25–50 mg every 4–6 hrs | High | Carcinogenic (withdrawn) | Withdrawn (1980s) |

Key Findings:

Structural Modifications and Activity: The 5-chloro substitution on the thenyl group in this compound increases electron-withdrawing effects, enhancing receptor-binding affinity compared to non-halogenated analogs like methapyrilene . Methapyrilene’s 2-thenyl group (without halogenation) was associated with hepatocarcinogenicity in rodent studies, leading to its withdrawal .

Dosage and Efficacy :

- This compound’s potency allows lower dosing frequency (25 mg every 3–4 hours) compared to tripelennamine (50–100 mg every 4–6 hours) .

- Thenyldiamine, while safer for mild allergies, requires more frequent dosing (up to six times daily) due to weaker activity .

Toxicity and Safety :

- Halogenation in this compound reduces metabolic degradation into toxic intermediates, a critical advantage over methapyrilene, which forms reactive metabolites linked to DNA damage .

- Tripelennamine’s benzyl group contributes to higher sedation due to greater blood-brain barrier penetration .

Table 2: Metabolic and Analytical Comparisons

Research and Clinical Implications

- Historical Context : A 1949 clinical trial highlighted this compound’s superior efficacy over earlier antihistamines like diphenhydramine, with fewer reports of drowsiness .

- Regulatory Lessons : Methapyrilene’s withdrawal underscores the importance of halogenation in improving safety profiles, as seen in this compound .

- Modern Relevance: While largely replaced by non-sedating second-generation antihistamines, this compound remains a benchmark for structure-activity optimization in medicinal chemistry .

Biological Activity

Chlorothen citrate, also known as chloromethapyrilene citrate, is a compound that has been primarily used in the treatment of allergic conditions and respiratory disorders. Its biological activity encompasses antihistaminic properties, making it a valuable agent in managing symptoms associated with allergies and asthma. This article provides a detailed overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Properties

This compound belongs to the class of first-generation antihistamines. Its primary mechanism of action involves blocking the H1 histamine receptors, which helps alleviate symptoms such as itching, sneezing, and nasal congestion. The compound exhibits several pharmacological properties:

- Antihistaminic Activity : this compound effectively reduces histamine-induced responses in various tissues, providing relief from allergic reactions.

- Sedative Effects : Like many first-generation antihistamines, this compound may cause sedation due to its ability to cross the blood-brain barrier.

- Bronchodilation : It has been noted for its bronchodilatory effects, making it beneficial in treating asthma and bronchitis .

The mechanism by which this compound exerts its effects is primarily through the antagonism of H1 receptors. By binding to these receptors, this compound inhibits the action of endogenous histamine, thereby reducing the physiological responses associated with allergic reactions. This blockade results in:

- Decreased vascular permeability

- Inhibition of smooth muscle contraction

- Reduction in mucus secretion

Additionally, its sedative properties are attributed to central nervous system (CNS) penetration and subsequent receptor interactions within the brain .

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profile of this compound in clinical settings:

- Efficacy in Allergic Rhinitis : A study demonstrated that this compound significantly reduced symptoms of allergic rhinitis compared to placebo. Patients reported improved nasal airflow and reduced sneezing episodes after administration .

- Asthma Management : Research indicated that this compound could be beneficial as an adjunct therapy in asthma management. In a controlled trial involving asthmatic patients, those receiving this compound experienced fewer exacerbations compared to those on standard treatment alone .

- Toxicological Evaluations : Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies focused on potential adverse effects and confirmed that at therapeutic doses, it exhibits a favorable safety margin .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Key Experimental Parameters

| Parameter | Example Values |

|---|---|

| Solvent | Anhydrous ethanol, 99.9% purity |

| Reaction Temperature | 25°C ± 1°C |

| Purity Assessment | HPLC (≥95% purity threshold) |

Reference:

Advanced: How should researchers address contradictory data in this compound toxicity studies?

Methodological Answer:

- Systematic Review : Aggregate data from multiple studies using PRISMA guidelines to identify bias or variability in experimental conditions .

- Data Triangulation : Cross-validate findings via orthogonal assays (e.g., in vivo LD50 vs. in vitro cytotoxicity).

- Protocol Harmonization : Replicate conflicting experiments under standardized conditions (e.g., pH, temperature).

Q. Table 2: Steps to Resolve Data Discrepancies

| Step | Action |

|---|---|

| 1 | Reassess original protocols for outliers |

| 2 | Perform meta-analysis of dose-response |

| 3 | Validate with independent assays (e.g., transcriptomics) |

Advanced: What methodologies integrate computational modeling with experimental data for this compound's mechanism of action?

Methodological Answer:

- Molecular Docking : Predict binding affinity to target proteins (e.g., using AutoDock Vina) and validate with surface plasmon resonance (SPR).

- Kinetic Modeling : Develop rate equations for enzyme inhibition and compare to experimental kinetics.

- Machine Learning : Train models on omics data to identify metabolic pathways affected by this compound.

Q. Table 3: Computational-Experimental Workflow

| Stage | Tool/Technique |

|---|---|

| Target Prediction | SwissTargetPrediction |

| Binding Validation | SPR or ITC |

| Pathway Analysis | KEGG, Reactome |

Basic: How to conduct a comprehensive literature review on this compound's pharmacological applications?

Methodological Answer:

Q. Table 4: Literature Review Framework

| Component | Example Action |

|---|---|

| Keyword Selection | Include synonyms (e.g., "citrate derivatives") |

| Database Search | PubMed, SciFinder, Web of Science |

| Inclusion Criteria | Peer-reviewed, >5 replicates |

Advanced: What strategies enable multi-omics integration in this compound's metabolic pathway analysis?

Methodological Answer:

- Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment.

- Metabolomics : Apply LC-MS to quantify metabolite shifts (e.g., TCA cycle intermediates).

- Bioinformatics : Integrate datasets via tools like MetaboAnalyst or Pathway Commons.

Q. Table 5: Multi-Omics Integration Workflow

| Omics Layer | Tool/Platform |

|---|---|

| Transcriptomics | DESeq2, edgeR |

| Proteomics | MaxQuant, Skyline |

| Network Analysis | Cytoscape, STRING |

Reference:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.